molecular formula C14H13ClN2O3 B11689170 2-(4-chloro-3-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

2-(4-chloro-3-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B11689170
M. Wt: 292.72 g/mol
InChI Key: BHQDGEAQSCRMNQ-LZYBPNLTSA-N
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, furan, and hydrazide functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as outlined above, but with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3-METHYLPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-CHLORO-3-METHYLPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-CHLORO-3-METHYLPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of phenoxy, furan, and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H13ClN2O3/c1-10-7-11(4-5-13(10)15)20-9-14(18)17-16-8-12-3-2-6-19-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+

InChI Key

BHQDGEAQSCRMNQ-LZYBPNLTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=CC=CO2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CC=CO2)Cl

Origin of Product

United States

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